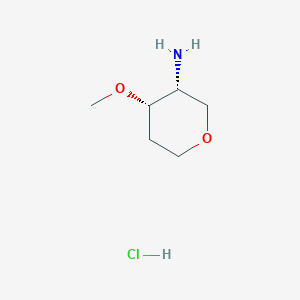![molecular formula C10H16LiNO5S B2727866 Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate CAS No. 2248399-59-7](/img/structure/B2727866.png)
Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this usually belong to the class of organic compounds known as carboxylic acids and derivatives. These are compounds containing a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry reactions, such as nucleophilic substitution or addition reactions, and the use of a lithium base .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Carboxylic acids and their derivatives can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Neuroprotective Effects and Bipolar Disorder
Lithium is a cornerstone treatment for bipolar disorders, with its efficacy linked to distinct blood DNA methylation profiles in patients. Studies have highlighted its role in modulating epigenetic markers associated with neuronal cell components, suggesting potential biomarkers for lithium response in bipolar disorder type 1 patients (Marie-Claire et al., 2020). Furthermore, lithium's distribution within the brain, notably its accumulation in the hippocampus, underscores its significance in emotion processing and regulation. This accumulation is consistent with lithium's neuroprotective and grey matter normalization effects, offering insights into its therapeutic response mechanisms (Stout et al., 2020).
Neurotrophic Effects
Research demonstrates lithium's capability to increase N-acetyl-aspartate in the human brain, signifying enhanced neuronal viability and function. These findings provide indirect support for lithium's neurotrophic and neuroprotective effects, highlighting its potential to bolster brain health and counteract neurodegenerative processes (Moore et al., 2000).
Impact on Renal and Thyroid Function
Although lithium is renowned for its mood-stabilizing properties, it's imperative to monitor its long-term effects on renal, thyroid, and parathyroid functions due to associated risks of dysfunction. This underscores the need for comprehensive patient management strategies to mitigate potential adverse outcomes (Shine et al., 2015).
Environmental Lithium and Mental Health
Environmental studies have explored the correlation between lithium levels in drinking water and mental health outcomes, including suicide rates and psychiatric disorders. While findings suggest a protective effect against suicide in certain demographics, further research is needed to fully understand this relationship and its implications for public health (Kabacs et al., 2011).
Lithium's Broader Biological Impacts
Beyond its psychiatric applications, lithium influences various biological processes, including endothelial function, bone mineral density, and cellular metabolism. These effects highlight lithium's multifaceted role in human health and necessitate ongoing research to harness its potential benefits across different medical disciplines (Bosche et al., 2016), (Zamani et al., 2009).
作用機序
Target of Action
Lithium compounds are known to have multiple targets, contributing to their therapeutic effect. They modulate neurotransmitters, impacting the balance between excitatory and inhibitory activities .
Mode of Action
Lithium compounds interact with their targets, leading to a variety of effects. For example, they modulate signals impacting the cytoskeleton, a dynamic system contributing to neural plasticity . They also adjust signaling activities regulating second messengers, transcription factors, and gene expression .
Biochemical Pathways
Lithium compounds affect various biochemical pathways. They can decrease glutamatergic activity, which may contribute to neuroprotection . They also influence the adenyl cyclase and phospho-inositide pathways, which further modulate neurotransmission .
Result of Action
The outcome of these effects appears likely to result in limiting the magnitudes of fluctuations in activities, contributing to a stabilizing influence induced by lithium, and neuroprotective effects may be derived from its modulation of gene expression .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S.Li/c1-10(2,3)16-9(14)11-17(15)6-4-5-7(17)8(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFHMOCAEOQLDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N=S1(=O)CCCC1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16LiNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2248399-59-7 |
Source


|
| Record name | lithium 1-{[(tert-butoxy)carbonyl]imino}-1-oxo-1lambda6-thiolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]prop-2-enamide](/img/structure/B2727786.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)



![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)